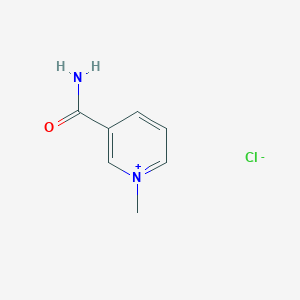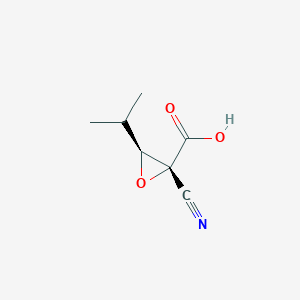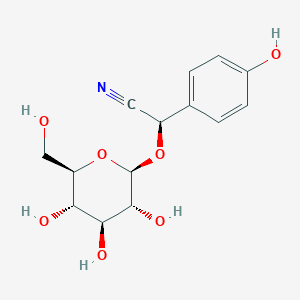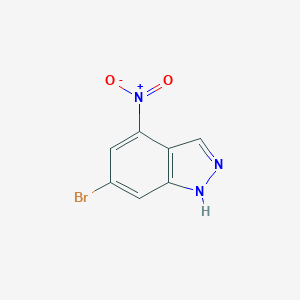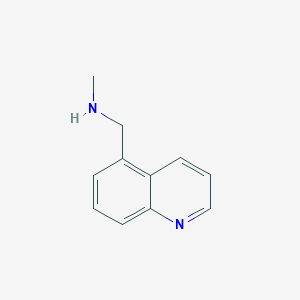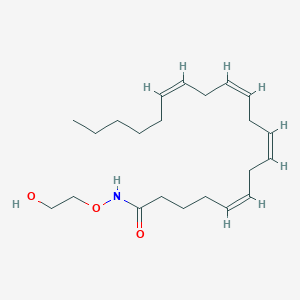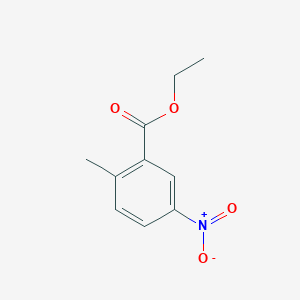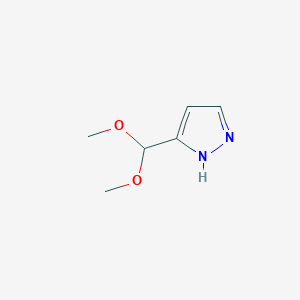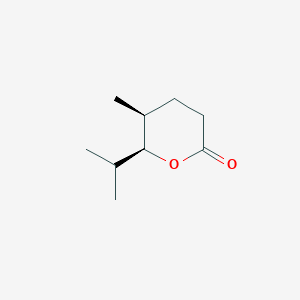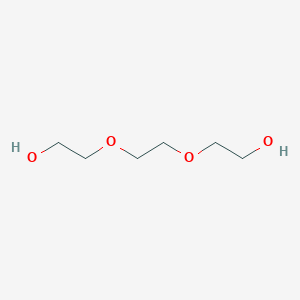
2,3-Dihydro-2-méthylbenzofurane
Vue d'ensemble
Description
2,3-Dihydro-2-methylbenzofuran (2,3-DHMBF) is a heterocyclic organic compound belonging to the benzofuran family. It is a colorless solid with a molecular formula of C8H8O and a molar mass of 128.15 g/mol. 2,3-DHMBF is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has been studied for its potential use in a variety of scientific and medical applications, including as an antioxidant, anti-inflammatory, and anticancer agent.
Applications De Recherche Scientifique
Potentiel thérapeutique anticancéreux
Les échafaudages de benzofurane, qui comprennent le « 2,3-Dihydro-2-méthylbenzofurane », ont montré un potentiel significatif en thérapie anticancéreuse . Ils ont des potentiels thérapeutiques uniques et sont impliqués dans divers médicaments cliniques . Les résultats rapportés ont confirmé la puissance inhibitrice extraordinaire de ces benzofuranes contre un panel de lignées cellulaires cancéreuses humaines par rapport à un large éventail de médicaments anticancéreux de référence .
Relation structure-activité dans l'activité anticancéreuse
La relation structure-activité des dérivés du benzofurane, y compris le « this compound », a été étudiée pour une activité anticancéreuse potentielle . L'évaluation de la structure chimique de ces composés guidera les futurs chimistes médicinaux dans la conception de nouveaux médicaments pour la thérapie du cancer qui pourraient donner d'excellents résultats dans les applications in vivo/in vitro .
Effets inhibiteurs sur différents types de cellules cancéreuses
Certains benzofuranes substitués ont montré des activités anticancéreuses dramatiques . Par exemple, le composé 36, un dérivé du benzofurane, s'est avéré avoir des effets inhibiteurs de la croissance cellulaire significatifs, et les taux d'inhibition dans différents types de cellules cancéreuses par 10 μM du composé 36 sont les suivants : Leucémie K-562 et SR (taux d'inhibition : 56,84 % et 60,89 % respectivement), Cancer du poumon non à petites cellules NCI-H322M et NCI-H460 (taux d'inhibition : 40,87 % et 80,92 % respectivement), Cancer du côlon HCT-116, KM12 et SW-620 (taux d'inhibition : 72,14 %, 41,49 et 40,82 % respectivement), Cancer du SNC SNB-75 et U251 (taux d'inhibition : 58,02 % et 73,94 % respectivement), Mélanome LOX IMVI et MDA-MB-435 (taux d'inhibition : 72,69 % et 50,64 % respectivement), et Cancer de l'ovaire OVCAR-4 et OVCAR-8 (taux d'inhibition : 56,45 % et 44,50 % respectivement) .
Orientations Futures
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which 2,3-dihydro-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells . The exact mechanism by which 2,3-Dihydro-2-methylbenzofuran interacts with its targets and induces changes in cellular function remains to be elucidated.
Biochemical Pathways
For instance, benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation and survival .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds, including 2,3-Dihydro-2-methylbenzofuran, may induce a variety of molecular and cellular changes.
Propriétés
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJVGMZEQDOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870908 | |
| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 2,3-Dihydro-2-methylbenzofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1746-11-8 | |
| Record name | 2,3-Dihydro-2-methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 2,3-dihydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-2-methylbenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2,3-Dihydro-2-methylbenzofuran?
A: Several methods have been explored for synthesizing 2,3-Dihydro-2-methylbenzofuran. One approach involves a three-step synthesis from 2-aryloxypropionic acid ethyl esters. [] Another method utilizes a ruthenium-catalyzed intramolecular cyclization of 2-allylphenol. This reaction can be achieved using either a RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalyst system [, ] or a (RuCp∗Cl2)2/AgOTf/PPh3 system. [] Notably, the latter catalyst system exhibits higher activity and eliminates the need for a Cu(OTf)2 co-catalyst. []
Q2: Has 2,3-Dihydro-2-methylbenzofuran been identified in any natural sources?
A: Yes, 2,3-Dihydro-2-methylbenzofuran has been identified as a volatile component in Ephedra sinica Stapf. The compound constitutes 3.1% of the volatile oil extracted from this plant species. []
Q3: Can 2,3-Dihydro-2-methylbenzofuran be converted to other compounds through chemical reactions?
A: Yes, research indicates that 2,3-Dihydro-2-methylbenzofuran can undergo photoaromatization when exposed to excited acetone, transforming it into 2-methylbenzofuran. []
Q4: Are there any reported derivatives of 2,3-Dihydro-2-methylbenzofuran with potential biological activity?
A: Derivatives of 2,3-Dihydro-2-methylbenzofuran, specifically 2-amino-4-(2,3-dihydro-2-methylbenzofuran-5-yl)thiazole and 2-mercapto-4-(2,3-dihydro-2-methylbenzofuran-5-yl)thiazole, have been synthesized and evaluated for antifungal and antibacterial activity. These compounds exhibited marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli at specific concentrations. []
Q5: Are there established analytical methods for the detection and quantification of 2,3-Dihydro-2-methylbenzofuran?
A: While specific analytical methods for 2,3-Dihydro-2-methylbenzofuran were not detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify and characterize the compound within the volatile oil of Ephedra sinica Stapf. [] For a related compound, 4-Amino-7-chloro-5-fluoro-2,3-dihydro-2-methylbenzofuran, High-Performance Liquid Chromatography (HPLC) has been successfully employed for analysis, demonstrating high recovery rates and good linearity. [] This suggests HPLC could be a suitable analytical technique for 2,3-Dihydro-2-methylbenzofuran as well.
Q6: Have there been any studies exploring the impact of substituents on the reactivity of 2,3-Dihydro-2-methylbenzofuran?
A: Research suggests that the presence of electron-donating substituents on the aromatic ring of allylphenyl ethers can influence the yield of 2,3-Dihydro-2-methylbenzofuran during microwave-assisted rearrangement reactions on silica gel. The yield of 2,3-Dihydro-2-methylbenzofuran increases with increasing electron-donating effects of the substituent. [] This highlights the potential for tuning the reactivity and synthesis of 2,3-Dihydro-2-methylbenzofuran derivatives by modifying the electronic properties of the aromatic ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




